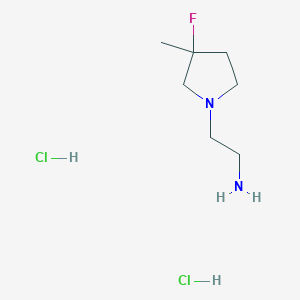
2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2FN2 and its molecular weight is 219.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A diverse range of studies demonstrates the synthesis and structural characterization of compounds related to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride, highlighting its significance in the development of novel chemical entities. For instance, the synthesis and antimicrobial activity of substituted phenyl amides derived from related structures underline the potential for creating effective antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, efforts in synthesizing N-alkylated fluoropyrrole derivatives provide insight into the manipulation of organic fluorine chemistry for producing useful compounds (Kim, Jun, Kwak, Park, & Chai, 2007).
Biological Activities and Interactions
The exploration of compounds structurally related to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride in biological settings underscores their potential therapeutic benefits. The antibacterial properties of pyridonecarboxylic acids, for example, underscore the role of similar compounds in addressing bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984). Cu(II) complexes involving related ligands have shown promise in DNA binding, nuclease activity, and cytotoxicity, indicating potential applications in cancer therapy and molecular biology (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Chemical Reactions and Mechanisms
Research into the chemical behaviors of compounds analogous to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride reveals intricate reaction mechanisms and synthetic routes. The study of thermal rearrangements in related structures offers insights into novel preparative methods for halogenated pyrroles, which are valuable intermediates in organic synthesis (Kagabu, Tsuji, Kawai, & Ozeki, 1995). Moreover, the development of selective mercury sensors based on related compounds demonstrates the intersection of chemistry and environmental science, providing tools for detecting hazardous materials (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-7(8)2-4-10(6-7)5-3-9;;/h2-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYPPMOIQSAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)
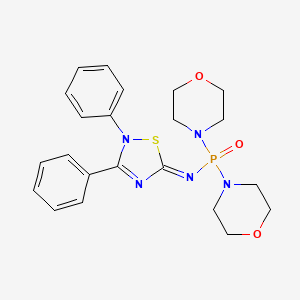
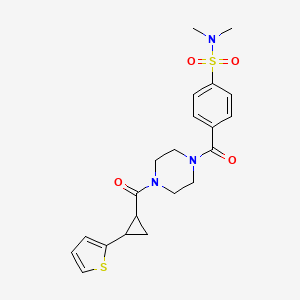
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)

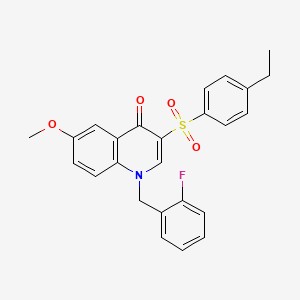
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
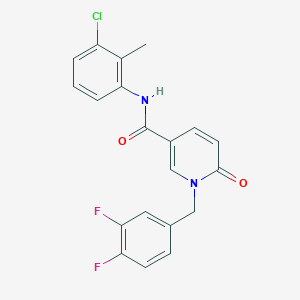

![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
